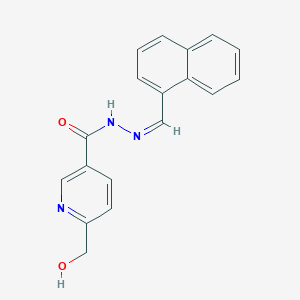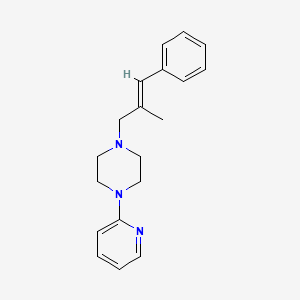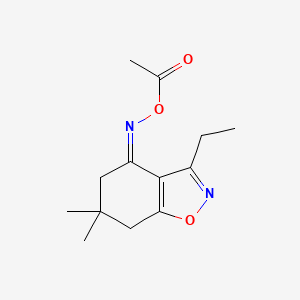
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide, also known as HNN-21, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of nicotinohydrazide derivatives and has been studied for its anticancer properties. In
Mechanism of Action
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide exerts its anticancer effects by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and ultimately, the death of cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in lab experiments is its low toxicity in normal cells, which allows for higher doses to be used without causing harm. However, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
Further research is needed to fully understand the potential therapeutic uses of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. One direction for future research is to investigate the effectiveness of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in combination with other anticancer drugs. Additionally, more studies are needed to determine the optimal dosage and administration of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide for cancer therapy. Furthermore, the potential use of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in other diseases, such as inflammation and angiogenesis-related disorders, should be explored.
Synthesis Methods
The synthesis of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 1-naphthaldehyde with nicotinic acid hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde to obtain 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. This synthesis method has been reported in a research article by Wang et al. (2013).
Scientific Research Applications
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential use in combination with other anticancer drugs to enhance their effectiveness.
properties
IUPAC Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-12-16-9-8-15(10-19-16)18(23)21-20-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,22H,12H2,(H,21,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCWVZQXQSKR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)

![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)